molecular formula C₁₃H₁₈FNO B117737 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine CAS No. 109887-53-8

4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine

Cat. No. B117737
M. Wt: 223.29 g/mol
InChI Key: CXRHUYYZISIIMT-UHFFFAOYSA-N
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Description

The compound “4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine” is a piperidine derivative. Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom . The “4-Fluorophenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached. The “3-hydroxymethyl” part indicates a hydroxymethyl group (-CH2OH) attached to the third carbon in the ring. The “1-methyl” part indicates a methyl group (-CH3) attached to the first carbon in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The presence of a fluorine atom could make the compound reactive towards nucleophiles, while the hydroxymethyl group could potentially be involved in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties can be determined through a variety of experimental techniques .

Scientific Research Applications

  • Synthesis and Evaluation in Drug Development

    • Nieduzak and Margolin (1991) explored the synthesis of the stereoisomers of a novel non-narcotic analgesic derived from 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, highlighting its potential in pharmaceutical applications (Nieduzak & Margolin, 1991).
  • Calcium-Channel-Blocking and Antihypertensive Activity

    • Shanklin et al. (1991) synthesized compounds structurally related to 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine as calcium-channel blockers and antihypertensive agents. Their research suggests the relevance of this compound in cardiovascular therapy (Shanklin et al., 1991).
  • Selective Serotonin Reuptake Inhibition

    • Germann et al. (2013) discuss Paroxetine hydrochloride, a derivative of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, as a selective serotonin reuptake inhibitor, indicating its use in treating various anxiety and stress disorders (Germann et al., 2013).
  • Antiallergy Activity

    • Walsh et al. (1989) synthesized analogues of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine and evaluated them for antiallergy activity, suggesting potential therapeutic use in allergy treatments (Walsh et al., 1989).
  • Antimycobacterial Properties

    • Kumar et al. (2008) researched spiro-piperidin-4-ones, including compounds related to 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, for their activity against Mycobacterium tuberculosis, indicating its potential in treating tuberculosis (Kumar et al., 2008).
  • Asymmetric Synthesis in Organic Chemistry

    • Salgado et al. (2019) described the asymmetric synthesis of a compound related to 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, showcasing its significance in the field of organic chemistry (Salgado et al., 2019).
  • Labeling and Structural Studies

    • Willcocks et al. (1993) studied the synthesis and labeling of Paroxetine, a derivative of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, contributing to our understanding of its molecular structure (Willcocks et al., 1993).
  • Potential in Treating Cancer

    • The research by Teffera et al. (2013) on anaplastic lymphoma kinase inhibitors, which includes derivatives of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, highlights its potential application in cancer treatment (Teffera et al., 2013).
  • Aurora Kinase Inhibition for Cancer Treatment

    • A study by ヘンリー,ジェームズ (2006) explored compounds including those related to 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine as aurora kinase inhibitors, suggesting their role in cancer therapeutics (ヘンリー,ジェームズ, 2006).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, or flammable. Safety data sheets (SDS) provide information on the hazards of a compound, as well as precautions for safe handling and use .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if the compound shows promising biological activity, it could be further developed as a drug candidate .

properties

IUPAC Name

[4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRHUYYZISIIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871546
Record name [4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine

CAS RN

109887-53-8
Record name (+/-)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.454
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
5
Citations
ZB Bao, ZJ Wei, BG Su, QL Ren - Journal of Chemical & …, 2006 - ACS Publications
The solubility of racemic paroxetine intermediate in supercritical carbon dioxide was measured in the pressure range from (9 to 24) MPa and at temperatures of (308.2, 318.2, and 328.2…
Number of citations: 16 pubs.acs.org
B Chen, H You, L Fang, T Lin, P Xu… - Journal of Separation …, 2022 - Wiley Online Library
Analytical enantioseparations of five N‐alkyl drugs, fluoxetine hydrochloride, labetalol, venlafaxine hydrochloride, trans‐paroxol, and atropine sulfate, were investigated by reverse …
M Skerget, Z Knez, M Knez-Hrncic - Journal of Chemical & …, 2011 - ACS Publications
A review of solubility data for solid compounds in sub- and supercritical fluids published in the literature between 2005 and 2010 is given in tabular form along with the temperature and …
Number of citations: 245 pubs.acs.org
B Chen, T Lin, H You, L Fang, C Chu, J Yang… - Colloids and Surfaces A …, 2022 - Elsevier
The surface of SiO 2 coated magnetic nanoparticles (NMPs) was modified by bonding with sulfobutylether-β-cyclodextrin (SBE-β-CD) via carbodiimide activation for the first time. The …
Number of citations: 7 www.sciencedirect.com
DE Pratama, T Lee - Chemical Engineering Research and Design, 2023 - Elsevier
Both chiral resolving agent and solvent from chiral resolution of the racemate were successfully recovered and recycled by slurry reactive crystallization of its diastereomeric salts. A …
Number of citations: 0 www.sciencedirect.com

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